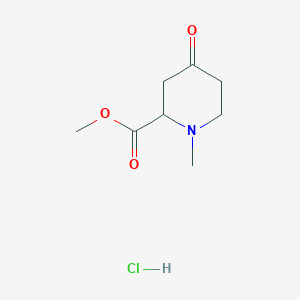

Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2378501-40-5 . It has a molecular weight of 207.66 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds involves the addition of benzylamine to methyl acrylate under heated reflux, generating N,N-dimethyl-β-propanoate benzylamine. This is then cyclized under reflux with sodium methoxide to produce the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is then converted to the hydrochloride salt .Molecular Structure Analysis

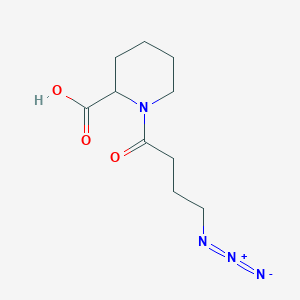

The IUPAC name for this compound is “methyl 1-methyl-4-oxopiperidine-2-carboxylate hydrochloride” and its InChI Code is "1S/C8H13NO3.ClH/c1-9-4-3-6 (10)5-7 (9)8 (11)12-2;/h7H,3-5H2,1-2H3;1H" . This indicates the molecular structure of the compound.Scientific Research Applications

Enantioselective Synthesis

A significant application of related compounds involves the enantioselective synthesis of biologically active derivatives. For example, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts illustrates the compound's utility in creating chiral backbones for active molecules. This process is noted for its moderate enantioselectivity, mild reaction conditions, and the use of inexpensive materials, underscoring the compound's role in preparing compounds with a chiral 3-benzylpiperidine skeleton (Wang, Zhao, Xue, & Chen, 2018).

Chemical Synthesis and Derivatives

The versatility of "Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride" is also reflected in its use for synthesizing various chemical structures. Research demonstrates its application in creating 4-chloropiperidines through an environmentally benign approach, offering broad substrate scope and scalability (Ebule, Mudshinge, Nantz, Mashuta, Hammond, & Xu, 2019). Additionally, its derivative has been used as an intermediate in synthesizing potent inhibitors, highlighting its importance in medicinal chemistry and drug development (Hao, Liu, Zhang, & Chen, 2011).

Methodological Advances

Methodological advances in the synthesis of piperidine derivatives further demonstrate the compound's application in chemical research. For instance, the development of a 5 + 1 Protic Acid Assisted Aza-Pummerer Approach for synthesizing 4-chloropiperidines showcases innovative approaches to generating piperidine structures, emphasizing the compound's role in exploring new synthetic pathways (Ebule et al., 2019).

Structural and Stereochemical Studies

Structural and stereochemical investigations are another area of application. Research into the synthesis and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives from methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates reveals insights into the stereochemical aspects of Michael reactions, contributing to the understanding of molecular configurations and their transformations (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name |

methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-9-4-3-6(10)5-7(9)8(11)12-2;/h7H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECFLXHMQOQJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2963529.png)

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2963540.png)

![1-(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2963542.png)

![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)